Bromure de N1,N2-didodécyl-N1,N1,N2,N2-tétraméthyléthane-1,2-diaminium

Vue d'ensemble

Description

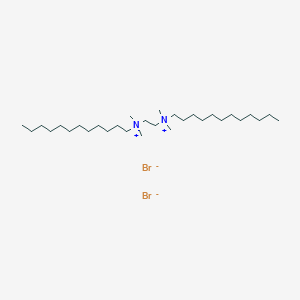

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various applications, including as a ligand in the stabilization of perovskite nanocrystals .

Applications De Recherche Scientifique

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide has several scientific research applications:

Mécanisme D'action

Target of Action

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, also known as N,N’-Bis(dodecyldimethyl)-1,2-ethanediammonium, is a type of gemini surfactant . Gemini surfactants are known for their unique structural variations and special aggregate transitions . They are constructed by two hydrophobic chains and two polar/ionic head groups covalently connected by a spacer group at the level of the head groups . The primary targets of this compound are the lipid bilayers of cells .

Mode of Action

The compound interacts with its targets, the lipid bilayers, causing the disruption of intermolecular interactions and the dissociation of the bilayers . This interaction alters the molecular packing at the micellar interface, leading to the transformation of micellar morphologies .

Biochemical Pathways

It is known that the compound’s strong self-aggregation ability can influence the aggregation behavior of both polymers and biomacromolecules .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 61468 .

Result of Action

The result of the compound’s action is the formation of various self-assembled structures, including long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS), even at lower surfactant concentrations . These structures have potential applications in various fields such as microfluidics, controlled release, and sensors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as light. For instance, the compound undergoes photoisomerization from the trans-form to the cis-form through UV light irradiation . This photoinduced change can lead to the transformation of micellar morphologies and a decrease in solution viscosity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but with a single dodecyl chain.

Cetyltrimethylammonium bromide: Similar in structure but with a longer cetyl chain, used in similar applications.

Uniqueness

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is unique due to its bidentate nature, allowing it to form more stable complexes with nanocrystals compared to monodentate ligands like dodecyltrimethylammonium bromide .

Activité Biologique

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, commonly referred to as DDAB, is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DDAB is characterized by the following molecular formula:

- Molecular Formula : C30H66Br2N2

- Molecular Weight : 614.70 g/mol

- IUPAC Name : N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

The compound features two dodecyl chains attached to a tetramethylated ethylenediamine core, making it amphiphilic and capable of forming micelles in aqueous solutions.

Antimicrobial Properties

DDAB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that DDAB has MIC values in the low micromolar range against various bacterial strains, suggesting potent antibacterial effects .

Cytotoxicity and Cell Interaction

The cytotoxic effects of DDAB have been investigated in several cell lines. The compound's interaction with cellular membranes can lead to disruption and cell death:

- Cytotoxicity Assays : In vitro studies using human cell lines have demonstrated that DDAB can induce apoptosis at higher concentrations, with IC50 values indicating cytotoxic effects in the micromolar range .

The mechanism by which DDAB exerts its biological effects primarily involves:

- Membrane Disruption : As a cationic surfactant, DDAB interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Disruption : DDAB has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of DDAB:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively. |

| Study 2 | Investigated cytotoxicity in human lung carcinoma cells (A549), showing an IC50 of 25 µM after 24 hours of exposure. |

| Study 3 | Explored the ability of DDAB to disrupt biofilms formed by Pseudomonas aeruginosa, resulting in a significant reduction in biofilm biomass. |

Applications in Biotechnology

Due to its surfactant properties, DDAB is utilized in various biotechnological applications:

- Drug Delivery Systems : Its ability to encapsulate drugs within micelles makes it a candidate for targeted drug delivery.

- Gene Delivery : The cationic nature allows for effective complexation with nucleic acids, enhancing transfection efficiency in gene therapy applications .

Safety and Toxicology

While DDAB shows promise in various applications, it is essential to consider its safety profile:

Propriétés

IUPAC Name |

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQVDIWFDTGMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939856 | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18464-23-8 | |

| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.